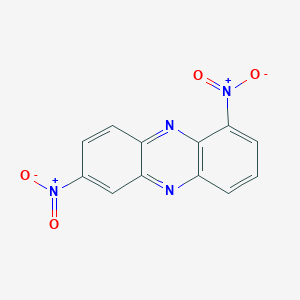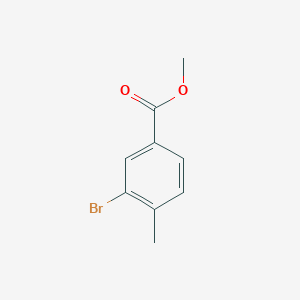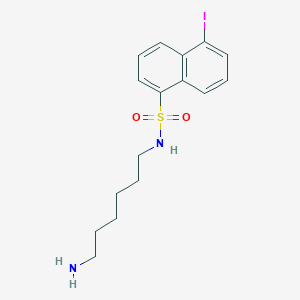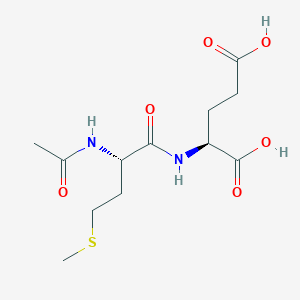
AC-Met-glu-OH
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of AC-Met-glu-OH typically involves the coupling of N-acetyl-L-methionine with L-glutamic acid. This can be achieved through standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). In SPPS, the amino acids are sequentially added to a growing peptide chain anchored to a solid resin, while in LPPS, the synthesis occurs in solution.
-
Solid-Phase Peptide Synthesis (SPPS)
Step 1: The resin is first functionalized with a protecting group.
Step 2: N-acetyl-L-methionine is coupled to the resin using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Step 3: The protecting group is removed, and L-glutamic acid is added using a similar coupling reagent.
Step 4: The final product is cleaved from the resin and purified.
-
Liquid-Phase Peptide Synthesis (LPPS)
Step 1: N-acetyl-L-methionine is activated using a coupling reagent such as DCC or DIC.
Step 2: The activated N-acetyl-L-methionine is reacted with L-glutamic acid in the presence of a base like triethylamine.
Step 3: The product is purified using techniques like crystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or LPPS, with optimizations for yield and purity. Automated peptide synthesizers are often used to streamline the process and ensure consistency.
化学反应分析
Types of Reactions
AC-Met-glu-OH can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: The disulfide bonds formed during oxidation can be reduced back to methionine.
Substitution: The amino and carboxyl groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used as oxidizing agents.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Reagents like carbodiimides (e.g., DCC) and bases (e.g., triethylamine) facilitate substitution reactions.
Major Products Formed
Oxidation: Methionine sulfoxide and methionine sulfone.
Reduction: Regenerated methionine.
Substitution: Various peptide derivatives depending on the substituents introduced.
科学研究应用
AC-Met-glu-OH has several applications in scientific research:
Biochemistry: Used as a model compound to study peptide bond formation and stability.
Pharmacology: Investigated for its potential as a therapeutic agent due to its antioxidant properties.
Materials Science: Utilized in the development of peptide-based hydrogels and other biomaterials.
Medicine: Explored for its role in modulating immune responses and as a potential drug delivery vehicle.
作用机制
The mechanism of action of AC-Met-glu-OH involves its interaction with specific molecular targets and pathways:
Antioxidant Activity: The methionine residue can scavenge reactive oxygen species (ROS), protecting cells from oxidative damage.
Enzyme Inhibition: this compound can inhibit certain enzymes by binding to their active sites, thereby modulating their activity.
Signal Transduction: The compound can influence cellular signaling pathways, affecting processes like apoptosis and inflammation.
相似化合物的比较
Similar Compounds
N-acetyl-L-methionyl-L-aspartic acid: Similar structure but contains aspartic acid instead of glutamic acid.
N-acetyl-L-methionyl-L-alanine: Contains alanine instead of glutamic acid.
N-acetyl-L-methionyl-L-lysine: Contains lysine instead of glutamic acid.
Uniqueness
AC-Met-glu-OH is unique due to the presence of both methionine and glutamic acid, which confer specific properties such as antioxidant activity and the ability to form stable peptide bonds. Its unique combination of amino acids makes it suitable for various applications in biochemistry, pharmacology, and materials science.
属性
IUPAC Name |
(2S)-2-[[(2S)-2-acetamido-4-methylsulfanylbutanoyl]amino]pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O6S/c1-7(15)13-8(5-6-21-2)11(18)14-9(12(19)20)3-4-10(16)17/h8-9H,3-6H2,1-2H3,(H,13,15)(H,14,18)(H,16,17)(H,19,20)/t8-,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQLNDIKKSFEPFR-IUCAKERBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCSC)C(=O)NC(CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


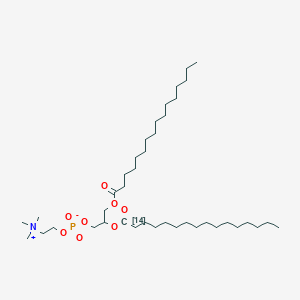
![[3-(Quinolin-2-ylmethoxy)-phenyl]-acetic acid](/img/structure/B25750.png)

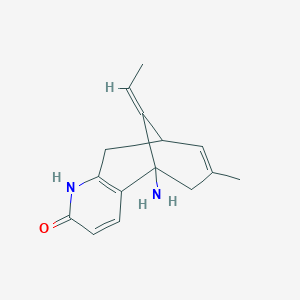
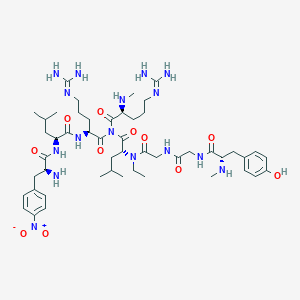
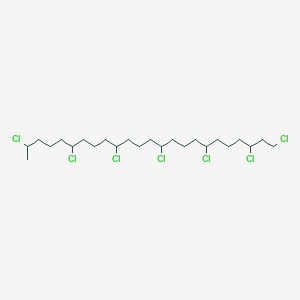
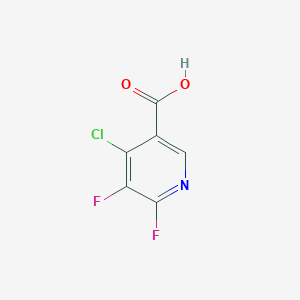
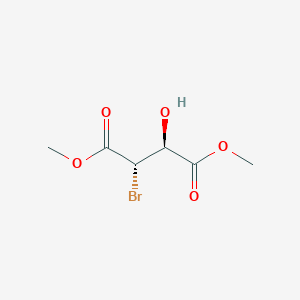

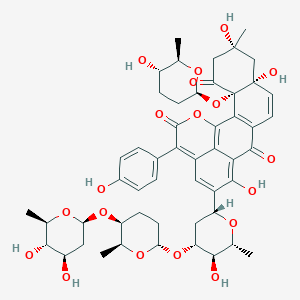
![ethyl N-[2-[di(phenyl)methoxy]ethyl]methanimidate](/img/structure/B25768.png)
